molecular formula C32H31ClN6O3 B611990 Pyrotinib CAS No. 1269662-73-8

Pyrotinib

货号 B611990
CAS 编号: 1269662-73-8
分子量: 583.089
InChI 键: SADXACCFNXBCFY-IYNHSRRRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrotinib is an irreversible dual pan-ErbB receptor tyrosine kinase inhibitor developed for the treatment of HER2-positive advanced solid tumours . It belongs to the class of organic compounds known as 4-aminoquinolines .


Synthesis Analysis

Pyrotinib is an orally administered irreversible dual pan-ErbB TKI developed by Shanghai Hengrui Pharmaceutical . Jiangsu Hengrui Medicine owns a patent application covering the method of preparation and pharmaceutical uses of 3-cyanoquinolone derivatives .


Molecular Structure Analysis

The molecular formula of Pyrotinib is C32H31ClN6O3 . It belongs to the class of organic compounds known as 4-aminoquinolines .


Physical And Chemical Properties Analysis

The molecular weight of Pyrotinib is 583.1 g/mol . It is an orally bioavailable, dual kinase inhibitor of the epidermal growth factor receptor (EGFR or HER-1) and the human epidermal growth factor receptor 2 (ErbB2 or HER-2), with potential antineoplastic activity .

科学研究应用

  1. HER2阳性晚期乳腺癌治疗:Pyrotinib已在中国获得条件批准,用于治疗先前接受蒽环类或紫杉醇化疗的HER2阳性晚期或转移性乳腺癌患者,基于II期试验中的积极结果 (Blair, 2018)

  2. 人体代谢和排泄:对健康男性志愿者进行的一项研究显示,Pyrotinib主要通过粪便排泄,氧化代谢物是主要的与药物相关的物质。它与人类血浆蛋白发生共价结合,表明对其代谢和排泄可能有潜在影响 (Meng et al., 2018)

  3. 代谢特征:Pyrotinib在人体中经历广泛代谢,包括I期和II期代谢途径。主要代谢途径包括O-去吡啶和吡咯烷内酰胺形成。粪便清除被确定为主要排泄途径 (Zhu et al., 2016)

  4. 与阿霉素的协同作用:Pyrotinib与阿霉素联合应用在体外和体内均显示出对HER2+乳腺癌的协同抗肿瘤活性。它通过下调Akt/p65/FOXC1途径抑制癌症进展 (Wang et al., 2021)

  5. 药物相互作用:强CYP3A4抑制剂伊曲康唑显著增加了中国健康成年人对pyrotinib的暴露,提示在与伊曲康唑联合使用时需要调整剂量 (Liu et al., 2021)

  6. 实际分析中的有效性和安全性:一项回顾性研究表明,Pyrotinib对于第二线或更高线患者或HER2阳性转移性乳腺癌患者的脑转移具有极大益处。肿瘤突变负荷(TMB)可能是评估Pyrotinib有效性的潜在预测因子 (Chen et al., 2020)

  7. 基于Pyrotinib的治疗的实际数据:基于Pyrotinib的治疗在转移性HER2阳性乳腺癌中显示出有希望的效果,并在拉帕替尼治疗患者和脑转移患者中展示了活性 (Lin et al., 2020)

  8. 对胃癌内皮细胞进展的影响:对HER2阳性胃癌细胞进行的Pyrotinib治疗促进了释放的外泌体以增强内皮细胞进展,这可以被VEGFR-2抑制剂阿帕替尼抵消 (Gao et al., 2019)

安全和危害

The most common adverse events of Pyrotinib are diarrhea, nausea, and vomiting . The only ≥ grade 3 treatment-related toxicity was diarrhea . Prophylactic anti-diarrhea treatment was introduced to facilitate the continuation of pyrotinib .

未来方向

There are ongoing clinical trials for Pyrotinib, findings of which may soon be available . It will be crucial in the future to find a way to selectively target ΔNp63 or its downstream master regulators, such as PI3K or CD44v6 . Despite that pyrotinib, a new HER2 inhibitor, has led to dramatic improvements in prognosis, the efficacy of pyrotinib monotherapy remains largely restricted due to its acquired resistance .

属性

IUPAC Name

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31ClN6O3/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40)/b12-10+/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADXACCFNXBCFY-IYNHSRRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/[C@H]5CCCN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrotinib

CAS RN

1269662-73-8
Record name SHR-1258
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269662738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14993
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PYROTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJN36EQM0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2,240
Citations
HA Blair - Drugs, 2018 - Springer
… This article summarizes the milestones in the development of pyrotinib leading to this first … of pyrotinib may be necessary to manage adverse events; the minimum dosage of pyrotinib is …
Number of citations: 127 link.springer.com
JC Xuhong, XW Qi, Y Zhang, J Jiang - American journal of cancer …, 2019 - ncbi.nlm.nih.gov
… in biotransformation of pyrotinib. The elimination of pyrotinib is quickly processed within 36 hours, and no metabolites can be detected after that. Eventually, pyrotinib and its metabolites …
Number of citations: 118 www.ncbi.nlm.nih.gov
B Xu, M Yan, F Ma, X Hu, J Feng, Q Ouyang… - The Lancet …, 2021 - thelancet.com
… and safety of pyrotinib (an irreversible … pyrotinib plus capecitabine (pyrotinib group) and 133 to receive lapatinib plus capecitabine (lapatinib group; figure 1). 134 patients in the pyrotinib …
Number of citations: 197 www.thelancet.com
X Li, C Yang, H Wan, G Zhang, J Feng, L Zhang… - European Journal of …, 2017 - Elsevier
… /HER2 dual tyrosine kinase inhibitor, SHR1258 (pyrotinib), which is currently being developed … We highlight on-going clinical studies of pyrotinib exhibiting an acceptable safety profile, …
Number of citations: 164 www.sciencedirect.com
G Yang, H Xu, Y Yang, S Zhang, F Xu, X Hao, J Li… - BMC medicine, 2022 - Springer
… In a phase II study, pyrotinib monotherapy as a second- or … pyrotinib in vivo [24]. Herein, we conducted a single-arm phase 2 clinical study to explore the efficacy and safety of pyrotinib …
Number of citations: 10 link.springer.com
Z Song, D Lv, SQ Chen, J Huang, Y Li, S Ying… - Clinical Cancer …, 2022 - AACR
… In the present study, the mPFS achieved by pyrotinib was 12.4 months in the first-line, indicating that pyrotinib may be a better option than chemotherapy for first-line treatment, which …
Number of citations: 26 aacrjournals.org
Y Wang, T Jiang, Z Qin, J Jiang, Q Wang, S Yang… - Annals of …, 2019 - Elsevier
… sample, we investigated the antitumor activity of pyrotinib. Preliminary safety and efficacy of pyrotinib in 15 HER2-mutant NSCLC patients in a phase II clinical trial are also presented. …
Number of citations: 162 www.sciencedirect.com
F Ma, Q Ouyang, W Li, Z Jiang, Z Tong, Y Liu… - Journal of Clinical …, 2019 - ascopubs.org
PURPOSE Pyrotinib, an irreversible pan-ErbB inhibitor, showed promising antitumor activity and acceptable tolerability in a phase I trial. We assessed the efficacy and tolerability of …
Number of citations: 254 ascopubs.org
M Anwar, Q Chen, D Ouyang, S Wang, N **e… - Clinical Cancer …, 2021 - AACR
… pyrotinib shows promise as a novel pan-HER2 TKI for the treatment of BM. Surgical or radiotherapy in combination with pyrotinib … in patients treated with pyrotinib, which warrants further …
Number of citations: 34 aacrjournals.org
Z Song, Y Li, S Chen, S Ying, S Xu… - BMC …, 2022 - bmcmedicine.biomedcentral.com
… of resistance to pyrotinib and its efficacy in … of pyrotinib in advanced NSCLC patients harboring HER2 mutations. The impact of different HER2 mutation types on sensitivity to pyrotinib, …
Number of citations: 27 bmcmedicine.biomedcentral.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。